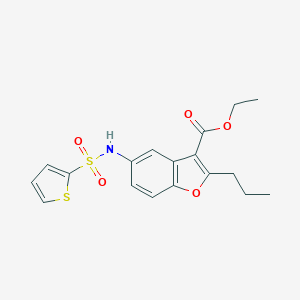

![molecular formula C21H22BrNO5S B491784 Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 477487-64-2](/img/structure/B491784.png)

Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

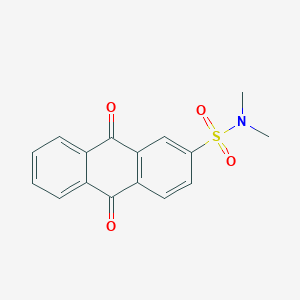

Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention among scientists and researchers due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and is a potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).

Aplicaciones Científicas De Investigación

Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans

Research on benzofurans, including Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, has shown that these substances can pose serious health risks. However, the pharmacokinetics, pharmacodynamics, and toxicology of benzofurans, such as 2C-B, 4-fluoroamphetamine, and others, have been compared with common illicit drugs like amphetamine and MDMA. The study suggests that toxicity from these substances can be managed using existing treatment guidelines based on their clinical effects rather than the specific drug involved, highlighting the importance of understanding the health risks associated with new psychoactive substances (Nugteren-van Lonkhuyzen et al., 2015).

Inhibition of Ion Transport by Benzofuran Derivatives

Another study focuses on the effect of known inhibitors of ion transport on pendrin (SLC26A4) activity, illustrating the potential therapeutic applications of benzofuran derivatives in treating hypertensive states and respiratory distresses. This research is indicative of the broad utility of benzofuran derivatives in pharmaceutical applications, including the modulation of specific ion channels (Bernardinelli et al., 2016).

Benzofuran as Potent Inhibitors

The bioactivity and chemical properties of benzofuran derivatives have been extensively studied, showing a wide range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory effects. This review highlights the significance of benzofuran compounds in pharmaceuticals, agriculture, and polymers, pointing to their role as inhibitors against various diseases and pathogens (Dawood, 2019).

Sulfonamide Inhibitors and Their Applications

Sulfonamide compounds, which are closely related to the chemical structure of Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, have been identified as having significant antibacterial, antiviral, and anticancer properties. This review covers the scientific and patent literature on sulfonamide inhibitors, demonstrating their utility in treating a wide range of conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Biological Activities of Derivatized D-glucans

Research into derivatized D-glucans, which share structural similarities with sulfonamide and benzofuran derivatives, reveals their increased solubility and altered biological activities. These studies suggest the potential of chemically modified glucans in biotechnological fields due to their anticoagulant, antitumor, antioxidant, and antiviral activities, providing insights into the broad applicability of such compounds in preventing and treating human disease conditions (Kagimura et al., 2015).

Propiedades

IUPAC Name |

pentyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO5S/c1-3-4-5-12-27-21(24)20-14(2)28-19-11-8-16(13-18(19)20)23-29(25,26)17-9-6-15(22)7-10-17/h6-11,13,23H,3-5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNYOZWWBQVCDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

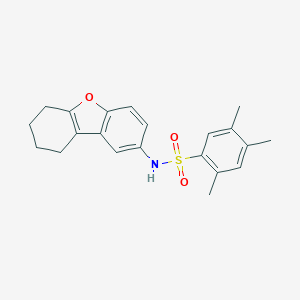

![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide](/img/structure/B491734.png)

![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)

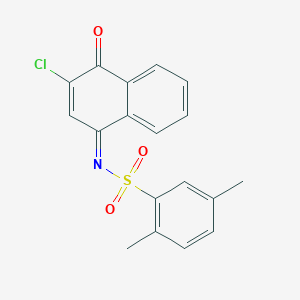

![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)

![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)

![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)

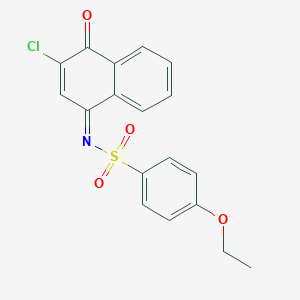

![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)

![Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491793.png)

![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)

![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)